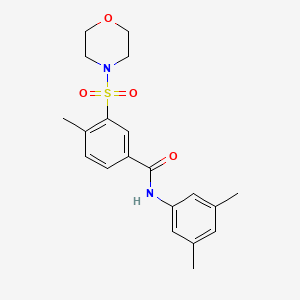![molecular formula C14H19N3O2 B5205565 N-[4-(4-acetyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5205565.png)
N-[4-(4-acetyl-1-piperazinyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-acetyl-1-piperazinyl)phenyl]acetamide, also known as APAP, is a chemical compound that has been widely studied for its potential applications in scientific research. APAP is a derivative of acetaminophen, which is a commonly used pain reliever and fever reducer. However, unlike acetaminophen, APAP has not been approved for use as a drug and is primarily used in laboratory experiments.
作用机制
The mechanism of action of N-[4-(4-acetyl-1-piperazinyl)phenyl]acetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase enzymes, which are involved in the production of prostaglandins. Prostaglandins are involved in inflammation and pain, and their inhibition is thought to be responsible for the analgesic and antipyretic effects of N-[4-(4-acetyl-1-piperazinyl)phenyl]acetamide.
Biochemical and physiological effects:
N-[4-(4-acetyl-1-piperazinyl)phenyl]acetamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of prostaglandin synthesis, the induction of oxidative stress, and the activation of immune cells. These effects are thought to be responsible for the analgesic and antipyretic properties of N-[4-(4-acetyl-1-piperazinyl)phenyl]acetamide, as well as its potential toxicity in high doses.
实验室实验的优点和局限性
One of the primary advantages of using N-[4-(4-acetyl-1-piperazinyl)phenyl]acetamide in laboratory experiments is its safety profile. Unlike acetaminophen, N-[4-(4-acetyl-1-piperazinyl)phenyl]acetamide has not been approved for use as a drug and is not associated with the same risks of overdose and liver toxicity. Additionally, N-[4-(4-acetyl-1-piperazinyl)phenyl]acetamide is relatively inexpensive and easy to synthesize, making it a cost-effective option for researchers.
However, there are also limitations to using N-[4-(4-acetyl-1-piperazinyl)phenyl]acetamide in laboratory experiments. One of the primary limitations is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, N-[4-(4-acetyl-1-piperazinyl)phenyl]acetamide may not be an appropriate model compound for all types of research, and alternative compounds may be needed for specific applications.
未来方向
There are many potential future directions for research on N-[4-(4-acetyl-1-piperazinyl)phenyl]acetamide. One area of interest is the development of new synthetic methods for producing N-[4-(4-acetyl-1-piperazinyl)phenyl]acetamide, which could improve the efficiency and yield of the synthesis process. Additionally, further research is needed to fully understand the mechanism of action of N-[4-(4-acetyl-1-piperazinyl)phenyl]acetamide and its potential applications in various fields of scientific research. Finally, there is a need for more studies on the safety and toxicity of N-[4-(4-acetyl-1-piperazinyl)phenyl]acetamide, particularly in high doses or in combination with other compounds.
合成方法
The synthesis of N-[4-(4-acetyl-1-piperazinyl)phenyl]acetamide involves the reaction of piperazine with 4-bromoacetophenone, followed by the addition of acetic anhydride. The resulting product is then purified through recrystallization. This method has been well-established in the literature and has been used to produce high-quality N-[4-(4-acetyl-1-piperazinyl)phenyl]acetamide for research purposes.
科学研究应用
N-[4-(4-acetyl-1-piperazinyl)phenyl]acetamide has been used in a variety of scientific research applications, including studies of drug metabolism, toxicology, and pharmacology. One of the primary uses of N-[4-(4-acetyl-1-piperazinyl)phenyl]acetamide is as a model compound for studying the effects of acetaminophen on the liver. Acetaminophen is known to cause liver damage in high doses, and N-[4-(4-acetyl-1-piperazinyl)phenyl]acetamide has been used as a safer alternative for studying the mechanisms of this toxicity.
属性
IUPAC Name |
N-[4-(4-acetylpiperazin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-11(18)15-13-3-5-14(6-4-13)17-9-7-16(8-10-17)12(2)19/h3-6H,7-10H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYWBSLSRMSRPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-acetylpiperazin-1-yl)phenyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5205482.png)
![3-bromo-4-ethoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B5205494.png)
![4-[({3-methyl-4-[(phenoxyacetyl)amino]phenyl}amino)carbonyl]phenyl acetate](/img/structure/B5205498.png)

![1-(4-{[4-(3-methylphenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone](/img/structure/B5205504.png)
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5205509.png)
![2-{[4-(4-pyridinyl)phenyl]thio}acetamide trifluoroacetate](/img/structure/B5205514.png)
![N-(2-ethoxyphenyl)-2-[(3-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5205526.png)
![N-(4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5205551.png)
![N~1~,N~1~-dibenzyl-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5205559.png)
![ethyl 4-{3-[4-(3-chlorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5205567.png)

![2-(1-{1-[4-(1H-imidazol-1-yl)benzyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol bis(trifluoroacetate) (salt)](/img/structure/B5205579.png)
![N~2~-(3,4-dichlorophenyl)-N~1~-(3-ethoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5205587.png)